molecular formula C30H28ClN5 B2813099 7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477235-56-6

7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2813099
M. Wt: 494.04
InChI Key: CFCAXJZMKBYLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C30H28ClN5 and its molecular weight is 494.04. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Bioactivation

Research on dopamine D(4) selective antagonists, which share structural similarities with the compound of interest, reveals insights into their metabolism in vivo across different species, including rats, monkeys, and humans. The studies demonstrate N-dealkylation and the formation of novel mercapturic acid adducts, suggesting pathways for bioactivation and potential applications in understanding drug metabolism and designing safer therapeutic agents (Zhang et al., 2000).

Chemical Synthesis and Modification

A variant method for synthesizing related pyrrolo[2,3-d]pyrimidine compounds involves the conversion of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives through intramolecular cyclization. This process yields methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, demonstrating the compound's utility in heterocyclic chemistry and potential in creating novel therapeutic agents (Verves et al., 2013).

Pharmacological Properties

Another study synthesized 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides with pyrimidine structures, exploring their analgesic and sedative activities. These compounds showed significant pharmacological potential, hinting at the diverse biological activities that structural analogs of the compound may possess (Sabiniarz et al., 2007).

Advanced Chemical Bond Formation Techniques

The application of Buchwald Hartwig coupling reaction in synthesizing novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines showcases advanced methodologies for C-N bond formation, crucial for pharmaceutical drug development. This highlights the compound's relevance in synthetic chemistry and drug design (Aggile & Napoleon, 2021).

properties

IUPAC Name

7-(4-chlorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5/c1-21-8-12-25(13-9-21)35-17-16-34(18-22(35)2)29-28-27(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)26-14-10-24(31)11-15-26/h3-15,19-20,22H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAXJZMKBYLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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